molecular formula C7H7ClFNO B14846693 2-(Chloromethyl)-6-fluoro-4-methoxypyridine

2-(Chloromethyl)-6-fluoro-4-methoxypyridine

Cat. No.: B14846693
M. Wt: 175.59 g/mol
InChI Key: WPTPWLDQXDGKGC-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-6-fluoro-4-methoxypyridine is a heterocyclic aromatic compound that contains a pyridine ring substituted with chloromethyl, fluoro, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-6-fluoro-4-methoxypyridine typically involves the chloromethylation of 6-fluoro-4-methoxypyridine. One common method includes the reaction of 6-fluoro-4-methoxypyridine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly reagents and solvents is often considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)-6-fluoro-4-methoxypyridine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the fluoro group can lead to the formation of the corresponding hydroxy compound.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products:

    Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydroxy-substituted pyridines.

Scientific Research Applications

2-(Chloromethyl)-6-fluoro-4-methoxypyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-6-fluoro-4-methoxypyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit specific enzymes involved in inflammatory processes or cancer cell proliferation. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

    2-Chloromethyl-4-methoxypyridine: Lacks the fluoro group, which may affect its reactivity and biological activity.

    6-Fluoro-4-methoxypyridine: Lacks the chloromethyl group, which may limit its use in nucleophilic substitution reactions.

    2-(Chloromethyl)-4-methoxypyridine: Similar structure but without the fluoro group, affecting its electronic properties.

Uniqueness: 2-(Chloromethyl)-6-fluoro-4-methoxypyridine is unique due to the presence of both chloromethyl and fluoro groups, which confer distinct reactivity and potential biological activity. The combination of these substituents allows for versatile chemical modifications and exploration of diverse applications in various fields.

Properties

Molecular Formula

C7H7ClFNO

Molecular Weight

175.59 g/mol

IUPAC Name

2-(chloromethyl)-6-fluoro-4-methoxypyridine

InChI

InChI=1S/C7H7ClFNO/c1-11-6-2-5(4-8)10-7(9)3-6/h2-3H,4H2,1H3

InChI Key

WPTPWLDQXDGKGC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=C1)F)CCl

Origin of Product

United States

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